molecular formula C15H23NO B1375723 N-benzyl-2,2,5,5-tetramethyloxolan-3-amine CAS No. 1432679-03-2

N-benzyl-2,2,5,5-tetramethyloxolan-3-amine

Cat. No. B1375723
M. Wt: 233.35 g/mol
InChI Key: MAAYZBWOBUSFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” can be represented by the InChI code: 1S/C15H23NO/c1-14(2)10-13(15(3,4)17-14)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 . The molecular weight of this compound is 233.35 .


Physical And Chemical Properties Analysis

“N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” has a predicted boiling point of 311.4±35.0 °C and a predicted density of 0.99±0.1 g/cm3 . The pKa of this compound is predicted to be 9.00±0.60 .

Scientific Research Applications

Catalytic Methodologies

N-benzyl-2,2,5,5-tetramethyloxolan-3-amine is closely related to the broader class of benzylamines, which are central to many pharmaceutically active compounds. Research shows the development of novel catalytic methodologies to access these structural motifs. For instance, the iron-catalyzed direct amination of benzyl alcohols, including the synthesis of N-benzyl piperidines, represents a significant advancement in the sustainable production of benzylamines (Yan, Feringa, & Barta, 2016).

Electrochemical Oxidation-Induced Amination

Electrochemical oxidation techniques have been developed for site-selective intramolecular C(sp3)–H amination. This approach allows for the efficient production of benzylic and nonactivated tertiary, secondary, primary C(sp3)–H amination, offering a pathway to various nitrogen-containing compounds (Hu, Zhang, Bu, Nie, & Lei, 2018).

Intermolecular Amination of C-H Bonds

Methodologies for intermolecular C-H amination, particularly focusing on benzylic and tertiary C-H bonds, have been explored. These methods enable the production of substituted amines and amino alcohols, playing a significant role in organic synthesis and pharmaceutical research (Fiori & Du Bois, 2007).

Synthesis of Amines

Catalytic systems have been developed for the synthesis of a variety of amines, including primary, secondary, and tertiary amines. These systems are crucial for the cost-effective and sustainable production of amines, which are key precursors in the synthesis of chemicals, pharmaceuticals, and biomolecules (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).

N-Benzyl Deprotection

Studies on N-benzyl deprotection are crucial, given the importance of the N-benzyl group as a protecting group in organic synthesis. This research is significant in drug and natural product research, providing systematic reviews of recent advances in reductive, oxidative, and acid-base debenzylation methods (Zhou, Zhang, Xue, & Li, 2019).

Safety And Hazards

The safety information for “N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-benzyl-2,2,5,5-tetramethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2)10-13(15(3,4)17-14)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAYZBWOBUSFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177125
Record name 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,2,5,5-tetramethyloxolan-3-amine

CAS RN

1432679-03-2
Record name 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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